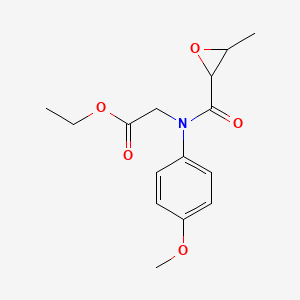
ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate is an organic compound with a complex structure that includes an ester functional group, an aromatic ring, and an oxirane (epoxide) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate typically involves multiple steps. One common route starts with the preparation of the intermediate 4-methoxyaniline, which is then reacted with 3-methyloxirane-2-carbonyl chloride under basic conditions to form the corresponding amide. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic ring and the methoxy group can be oxidized under strong oxidative conditions.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols and amines, and substitution can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate exerts its effects depends on its interaction with molecular targets. The oxirane moiety can react with nucleophiles, such as amino acids in proteins, leading to covalent modifications. This can affect the function of enzymes or receptors, altering cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-methoxy-N-phenylamino)acetate: Lacks the oxirane moiety, making it less reactive.
Ethyl 2-(4-methoxy-N-(2-oxopropyl)anilino)acetate: Contains a ketone instead of an oxirane, leading to different reactivity and applications.
Uniqueness
Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-13(17)9-16(15(18)14-10(2)21-14)11-5-7-12(19-3)8-6-11/h5-8,10,14H,4,9H2,1-3H3 |
Clé InChI |
CWDUKZSPSCIKQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C1=CC=C(C=C1)OC)C(=O)C2C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B12276787.png)
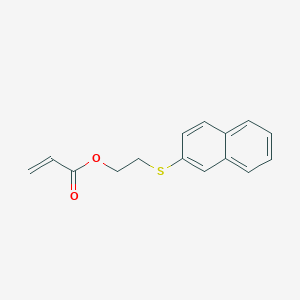
![Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B12276790.png)

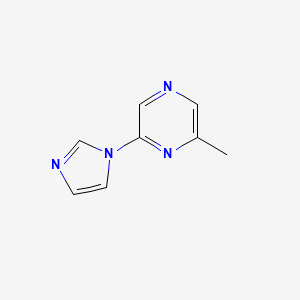

![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-1,3-thiazole](/img/structure/B12276824.png)
![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)
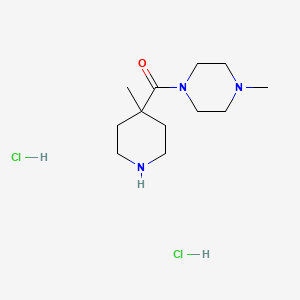
![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12276837.png)
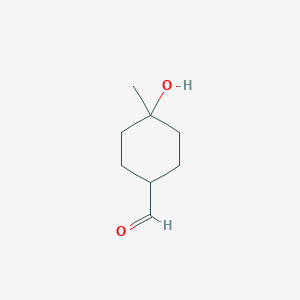

![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)
![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)
